

Assessing the Selectivity of (R)-Funapide Against Nav1.5: A Comparative Guide

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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959

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This guide provides a comparative analysis of the selectivity of the voltage-gated sodium channel (Nav) inhibitor, **(R)-Funapide**, against the cardiac isoform Nav1.5. To provide a comprehensive assessment, its performance is benchmarked against two other clinically relevant Nav1.5 inhibitors: Ranolazine and Phenytoin. This document summarizes key inhibitory potency data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **(R)-Funapide**, Ranolazine, and Phenytoin against a panel of voltage-gated sodium channel subtypes. It is important to note that the inhibitory potency of many Nav channel blockers is state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state) and can be influenced by the specific voltage protocol used in the electrophysiological recording. These variations in experimental conditions should be considered when comparing values across different studies.

Compound	Nav Subtype	IC50 (μM)	Experimental Conditions / Notes
(R)-Funapide	Nav1.2	0.601	State-dependent inhibition
Nav1.5	0.084	State-dependent inhibition[1]	
Nav1.6	0.173	State-dependent inhibition	
Nav1.7	0.054	State-dependent inhibition[1]	
Ranolazine	Nav1.1	>100 (Peak)	Tonic block of peak current
53.7 (Persistent)	Tonic block of persistent current		
Nav1.2	Not Reported		
Nav1.4	2.4 (Open state)	Inactivation-deficient mutant	
≥60 (Resting/Inactivated)			
Nav1.5	6.2 (Open state)	Inactivation-deficient mutant[2][3]	
135 (Peak)			
15 (Persistent)			
Nav1.7	1.7 (Open state)	Inactivation-deficient mutant[2][3]	
≥60 (Resting/Inactivated)			
Nav1.8	21.5		

Phenytoin	Nav1.1	~10-20	General neuronal VGSCs
Nav1.2	~10-20	General neuronal VGSCs	
Nav1.5	~10 (general)	Potent blocker[4]	
IC50 of 14.5 µM for potent analogue	Chloro-substituted alpha-hydroxyphenylamide analogue		

Experimental Protocols

The determination of the inhibitory potency of compounds on Nav1.5 and other Nav channel subtypes is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.

Whole-Cell Patch-Clamp Protocol for Nav1.5 IC50 Determination

1. Cell Culture and Preparation:

- Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel (hNav1.5) are cultured under standard conditions.
- On the day of the experiment, cells are dissociated into a single-cell suspension using a gentle enzymatic solution (e.g., TrypLE) and then re-suspended in an extracellular recording solution.

2. Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

- Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and chloride channels, respectively, to isolate the sodium currents.

3. Electrophysiological Recording:

- Recordings are performed using either a manual or an automated patch-clamp system (e.g., Patchliner, SyncroPatch).
- A glass micropipette with a resistance of 2-5 M Ω is filled with the intracellular solution and brought into contact with a single cell.
- A high-resistance "giga-seal" (≥ 1 G Ω) is formed between the pipette tip and the cell membrane.
- The cell membrane under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

4. Voltage-Clamp Protocol and Data Acquisition:

- The cell is voltage-clamped at a holding potential of -120 mV to ensure the majority of Nav1.5 channels are in the resting state.
- To elicit Nav1.5 currents, a depolarizing voltage step to -20 mV for 20-50 ms is applied.
- The peak inward sodium current is measured.
- To determine the IC₅₀, a dose-response curve is generated by applying increasing concentrations of the test compound (e.g., **(R)-Funapide**) to the bath solution. The peak current at each concentration is measured after the drug effect has reached a steady state.
- The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.

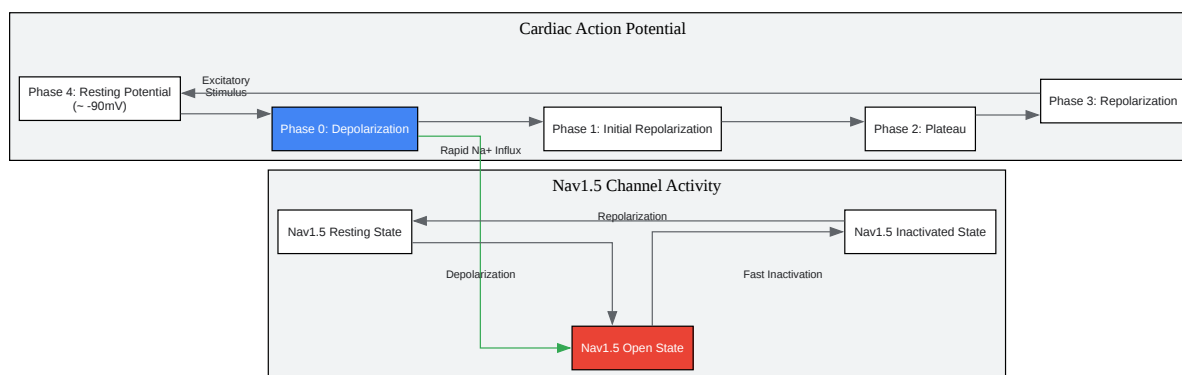
5. State-Dependence Assessment:

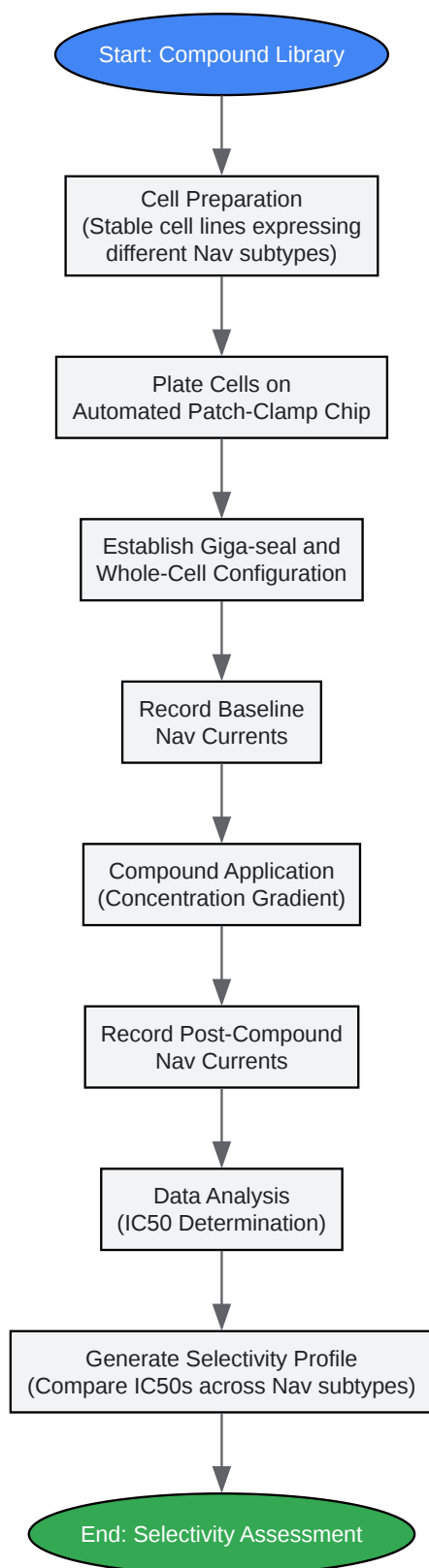
- To assess the state-dependence of the block, the holding potential can be varied. For example, a more depolarized holding potential (e.g., -80 mV) will increase the proportion of

channels in the inactivated state. A lower IC50 value at a more depolarized holding potential suggests preferential binding to the inactivated state.

Visualizations

Nav1.5 Signaling in Cardiomyocyte Excitation





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